N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the pyrimidinone family It stands out due to its unique structural framework, which integrates a pyrido[2,3-d]pyrimidine core with an acetamide and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This is often achieved through a cyclization reaction involving appropriate precursors. Key reagents might include ethyl acetoacetate, which reacts under controlled temperatures and catalysts to form the bicyclic structure.
Introduction of Functional Groups: : The methoxy and ethyl groups are introduced using methylation and alkylation reactions, respectively.
Allylation: : The allyl group is added through a nucleophilic substitution reaction, where allyl halides react with the compound in the presence of a base.
Acetamide Formation: : This final step involves coupling the resultant intermediate with acetamide under dehydrative conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might leverage automated synthesis units to ensure precision and scalability. Typically, large-scale production would involve:
Batch Reactors: : To facilitate the controlled addition of reactants and precise temperature regulation.
High-Throughput Screening: : For optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of reactions:
Oxidation: : Utilizing oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Via reducing agents like lithium aluminium hydride, resulting in reduced analogs.
Substitution: : Nucleophilic and electrophilic substitution reactions, involving agents such as halides or nucleophiles like amines.
Hydrolysis: : Breaking down the compound into simpler fragments in the presence of acids or bases.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or alcoholic medium.
Reduction: : Lithium aluminium hydride in tetrahydrofuran (THF).
Substitution: : Various halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: : Formation of oxidized pyrimidinone derivatives.
Reduction: : Corresponding alcohols and amines.
Substitution: : Various substituted pyrimidinone derivatives with diverse functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is studied for its reactivity and potential as a building block for complex molecular synthesis.
Biology
In biology, researchers explore its interaction with biomolecules, investigating its binding affinity to enzymes and receptors, and its potential as a biochemical probe.
Medicine
This compound shows promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure might offer new avenues for drug design targeting specific biochemical pathways.
Industry
Industrially, this compound can be used as a precursor for the synthesis of other valuable chemicals, including pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is subject to ongoing research
Interact with molecular targets such as enzymes or receptors.
Inhibit or activate specific biochemical pathways.
Alter the function of proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Lacking the ethyl group, this compound shares a similar structure but differs in its reactivity and biological activity.
N-allyl-2-(6-ethyl-5-methoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Lacking the methyl group, it offers insights into the role of this substituent in the compound's properties.
Uniqueness
N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to the specific combination of functional groups which confer distinct chemical and biological properties. This uniqueness may translate into novel applications and therapeutic potential not found in other similar compounds.
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Properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-5-7-17-11(21)9-20-15(22)12-13(24-4)10(6-2)8-18-14(12)19(3)16(20)23/h5,8H,1,6-7,9H2,2-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSUEESAIUEVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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